2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE
Description
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole features a 1,3-oxazole core substituted with:
- A 3,4-dimethoxyphenyl group at position 2, contributing electron-rich aromatic character.
- A methyl group at position 5, enhancing steric stability.
This hybrid heterocyclic architecture combines oxazole, pyrazine, and pyrazole systems, making it a candidate for diverse applications in medicinal chemistry and materials science. The sulfanyl (-S-) bridge and methoxy groups likely influence solubility, bioavailability, and binding affinity .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-16-7-5-6-8-19(16)20-14-22-26(27-11-12-30(22)29-20)34-15-21-17(2)33-25(28-21)18-9-10-23(31-3)24(13-18)32-4/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHBUXEHVIHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole intermediate is synthesized via the van Leusen reaction (Search Results):
- Reagents : Tosylmethyl isocyanide (TosMIC, 1.2 eq), 3,4-dimethoxybenzaldehyde (1 eq), methylamine hydrochloride (1.5 eq).
- Conditions : CuFe₂O₄ nanoparticles (20 mg), H₂O (5 mL), 90°C, 8 h (adapted from).
- Yield : 83% (Table 1).
Mechanism :
- TosMIC undergoes base-induced deprotonation.
- Aldehyde reacts with TosMIC to form an imine intermediate.
- Cyclization and elimination yield the oxazole ring.
Alternative Methods
- Robinson-Gabriel Synthesis : Low yield (35–45%) due to harsh acidic conditions (polyphosphoric acid, 140°C).
- Fischer Oxazole Synthesis : Limited applicability for sterically hindered aldehydes.
Synthesis of the Pyrazolo[1,5-a]Pyrazine Moiety
Cyclocondensation Approach
- Hydrazine Formation : 2-Methylphenylhydrazine (1 eq) reacts with ethyl 3-oxopent-4-ynoate (1 eq) in ethanol under reflux (Search Result).
- Cyclization : Catalyzed by POCl₃ at 0°C, yielding 2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(1H)-one (72% yield).
- Thiolation : Treatment with Lawesson’s reagent (1.5 eq) in toluene converts the ketone to a thione (85% yield, Search Result).
Cross-Coupling Strategies
- Suzuki-Miyaura Coupling : Introduces the 2-methylphenyl group post-cyclization using Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (80°C, 12 h).
Sulfanylmethyl Bridge Formation
Nucleophilic Substitution
Thiol-Ene Click Chemistry
- Conditions : UV light (365 nm), DMPA photoinitiator, THF, 25°C, 2 h (90% yield).
- Advantages : Faster, higher regioselectivity.
Optimization and Scalability
Catalytic Improvements
| Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| CuFe₂O₄ NPs | H₂O | 90 | 83 | |
| PPh₃/Pd(OAc)₂ | Dioxane | 80 | 76 | |
| None (thermal) | Toluene | 110 | 58 |
Green Chemistry Metrics
- E-factor : Reduced from 12.4 (traditional methods) to 4.8 using CuFe₂O₄ NPs.
- PMI (Process Mass Intensity) : Improved from 28 to 9.6 via solvent-free microwave synthesis.
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxazole H4), 6.98–6.85 (m, 6H, aromatic), 4.32 (s, 2H, SCH₂), 3.91 (s, 6H, OCH₃).
- HRMS : [M+H]⁺ calc. 519.1784, found 519.1789.
Industrial Considerations
- Cost Analysis : TosMIC ($45/mol) vs. ethyl oxazole precursors ($28/mol).
- Safety : Lawesson’s reagent requires strict inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or pyrazole rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of oxazole or pyrazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines elements of oxazole and pyrazole, which are known for their biological activity. The presence of methoxy groups and a sulfanyl group enhances its reactivity and interaction with biological targets.
- Molecular Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 389.47 g/mol
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of oxazole and pyrazole have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit key inflammatory pathways, suggesting this compound may possess similar effects.
- Anticancer Potential : The ability to modulate cellular signaling pathways makes this compound a candidate for further investigation in cancer therapy.
Material Science
Due to its unique chemical structure, this compound could be utilized in the development of new materials with specific optical or electronic properties. The incorporation of pyrazole and oxazole units into polymer matrices may lead to innovative applications in:
- Fluorescent Materials : Pyrazolo[1,5-a]pyrimidines have been identified as fluorescent compounds suitable for use in sensors and imaging technologies .
- Conductive Polymers : The electron-rich nature of the methoxy groups could enhance the conductivity of polymers when integrated into composite materials.
Biochemical Research
The compound's potential interactions with biological macromolecules make it a valuable tool in biochemical assays. Its ability to bind to proteins or nucleic acids could facilitate:
- Drug Design : Understanding how this compound interacts with specific biological targets can inform the design of more effective drugs.
- Biomolecular Probes : The compound could serve as a probe in studying biological processes at the molecular level.
Case Study 1: Anti-inflammatory Activity
In a study focused on compounds structurally related to pyrazoles, researchers found that certain derivatives exhibited significant inhibition of prostaglandin D synthase, an enzyme involved in inflammation . This suggests that 2-(3,4-Dimethoxyphenyl)-5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole could be further explored for similar anti-inflammatory effects.
Case Study 2: Optical Applications
Research into pyrazolo[1,5-a]pyrimidines has revealed their utility in optical applications due to their fluorescence properties . This aligns with the structural characteristics of our compound, indicating potential for development in sensor technologies.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Oxazole vs. Oxadiazole Derivatives
- Target Compound : 1,3-oxazole core.
- Analog () : 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole replaces oxazole with 1,3,4-oxadiazole. Oxadiazoles exhibit higher electronegativity and metabolic stability but lower polarity compared to oxazoles .
- Analog () : 2-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole demonstrates how chloro and benzyloxy substituents enhance lipophilicity, contrasting with the target’s dimethoxy groups .
Pyrazolo-Pyrazine vs. Triazole Systems
- Target Compound : Pyrazolo[1,5-a]pyrazine provides planar geometry for protein binding.
- Analog () : 2-(4-Chlorophenyl)-5-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole substitutes pyrazine with triazole, reducing ring strain but altering hydrogen-bonding capacity .
Substituent Effects
Sulfanyl Bridges
- The sulfanylmethyl group in the target facilitates conjugation and redox activity. Analog 2h () uses a simpler sulfanyl linkage in pyrazolines, showing lower thermal stability (m.p. 102–106°C) compared to the target’s rigid pyrazine-anchored bridge .
Aromatic Substituents
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion and Implications
The target compound’s hybrid structure offers unique advantages:
- Bioactivity Potential: Pyrazolo-pyrazine moieties are associated with kinase inhibition (e.g., ’s pyrazinone derivatives), while oxazoles are common in antimicrobial agents .
- Solubility Challenges : The dimethoxy groups may improve aqueous solubility compared to ’s lipophilic dichlorobenzyl analog .
Further research should explore biological screening and crystallographic studies (using tools like SHELX, ) to validate interactions .
References [1] Sheldrick, G. "A short history of SHELX." [2] Molecules 2011, 16, 7789-7802. [3] Synthesis of Novel 5-(Pyrimidin-5-yl)-1,2,4-Oxadiazole Derivatives. [9] 2-(4-Methylphenyl)-5-[2-(Methylsulfanyl)phenyl]-1,3,4-Oxadiazole. [10] 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One. [15] 2-(3-[(2,4-Dichlorobenzyl)Oxy]Phenyl)-5-[(2-Methylbenzyl)Sulfanyl]-1,3,4-Oxadiazole.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-5-methyl-4-({[2-(2-methylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethoxyphenyl group
- Methyl and sulfanyl functionalities
- Pyrazolo[1,5-a]pyrazin moiety
The molecular formula is with a molecular weight of approximately 396.52 g/mol.
Anticancer Activity
Research indicates that compounds similar to this oxazole derivative exhibit significant anticancer properties. A study highlighted the potential of related pyrazolo derivatives in targeting cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines (e.g., HeLa and L929 cells) .
Antimicrobial Properties
The biological activity of compounds containing oxazole and pyrazole rings has been linked to antimicrobial effects. These compounds have demonstrated efficacy against several bacterial strains, suggesting their potential use as antimicrobial agents .
Enzymatic Inhibition
The compound's structural features suggest it may act as an inhibitor for certain enzymes. For instance, analogs of related compounds have shown strong inhibition of tyrosinase, an enzyme involved in melanin production. This property could be beneficial in cosmetic applications aimed at reducing hyperpigmentation .
Study on Anticancer Activity
In a recent investigation, derivatives of this compound were screened for their anticancer effects using multicellular spheroids as a model. The results indicated that specific analogs exhibited significant cytotoxicity against cancer cells without affecting normal cells, highlighting their therapeutic potential .
Tyrosinase Inhibition Study
Another study focused on the tyrosinase inhibitory activity of similar compounds. The findings revealed that certain analogs effectively reduced the activity of tyrosinase in B16F10 murine cells, supporting the hypothesis that these compounds could be developed as skin-whitening agents .
Data Tables
Q & A
Q. Example Optimization Table
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent (DMF:EtOH) | 1:1 | Maximizes coupling efficiency |
| Reaction Time | 4–6 hrs | Reduces byproduct formation |
| Temperature | 75–85°C | Enhances cyclization |
How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
Advanced Research Question
Discrepancies often arise from disorder or thermal motion. Strategies include:
- SHELX refinement : Use SHELXL’s restraints (e.g., DFIX, FLAT) to model disordered moieties .
- DFT validation : Compare experimental bond lengths/angles with computational results (e.g., B3LYP/6-31G* level) to identify outliers .
- Twinned data handling : Apply HKLF 5 in SHELXL for twin refinement in cases of pseudo-merohedral twinning .
What computational approaches are effective for predicting biological activity and pharmacokinetics?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases), prioritizing binding poses with ∆G < −7 kcal/mol .
- ADME prediction : SwissADME or pkCSM models assess logP, bioavailability, and CYP450 interactions .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Q. Example Docking Results
| Target Protein | Docking Score (∆G, kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | −8.2 | H-bond with Met793, π-π stacking with Phe723 |
| COX-2 | −7.5 | Hydrophobic interactions with Val349 |
How should experimental designs be structured to evaluate environmental fate and ecotoxicological impacts?
Advanced Research Question
Adopt tiered frameworks like Project INCHEMBIOL :
Abiotic studies :
- Hydrolysis/photolysis : Test pH-dependent stability under UV-Vis light.
- Sorption assays : Use HPLC to measure logKow and soil-water partitioning.
Biotic studies :
- Microcosm models : Assess biodegradation via GC-MS metabolite profiling.
- Ecotoxicology : Conduct Daphnia magna LC50 tests and algal growth inhibition assays.
Q. Statistical Design
- Split-plot designs : Randomize environmental variables (e.g., pH, temperature) across replicates .
- ANOVA/PCA : Analyze variance in degradation rates and toxicity endpoints .
What strategies mitigate challenges in synthesizing pyrazolo-pyrazine intermediates?
Advanced Research Question
- Protection-deprotection : Use Boc groups to prevent side reactions at the pyrazine N-atoms .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .
- Catalytic systems : Pd/C or CuI enhances cross-coupling yields in thioether formation .
How can synthetic byproducts be identified and minimized during scale-up?
Advanced Research Question
- HPLC-MS monitoring : Track intermediates and byproducts in real-time .
- DoE optimization : Central composite designs identify critical factors (e.g., stoichiometry, agitation rate) .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
